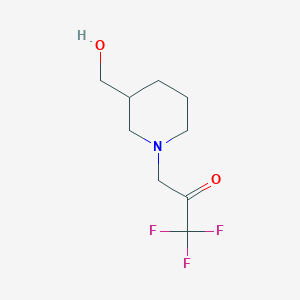

1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-[3-(hydroxymethyl)piperidin-1-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c10-9(11,12)8(15)5-13-3-1-2-7(4-13)6-14/h7,14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBWCEOWNPDGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Structural Features

- Molecular Formula: C9H14F3NO2

- Molecular Weight: 225.21 g/mol

- Structural Highlights:

- A trifluoromethyl group (CF3) at the 1-position of a propan-2-one backbone.

- A piperidine ring substituted at the nitrogen (N-1) with a 3-(hydroxymethyl) substituent.

- The compound is a ketone (propan-2-one) derivative with fluorination and a hydroxyl functional group.

This structure suggests synthetic routes involving fluorinated ketone precursors and nucleophilic substitution or amination with hydroxymethyl-piperidine derivatives.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one typically involves:

- Starting from a trifluoromethylated ketone or halo-ketone precursor.

- Nucleophilic substitution or amination with a 3-(hydroxymethyl)piperidine or protected derivative.

- Possible protection/deprotection steps for the hydroxymethyl group to avoid side reactions.

- Purification by chromatography or crystallization to isolate the target compound.

Reported Synthetic Routes

From Patent Literature (EP3328849B9)

- The patent describes methods to prepare trifluoro-hydroxypropan-2-yl carbamate derivatives, which are structurally related to the target compound.

- Preparation involves reacting a trifluoro-substituted intermediate (Formula I) with appropriate nucleophiles such as amines or alcohols under controlled conditions.

- Reaction conditions include mild bases or acids to facilitate substitution without degrading the trifluoromethyl group.

- This approach is adaptable to introduce the piperidinyl substituent bearing the hydroxymethyl group via nucleophilic displacement or carbamate formation pathways.

Nucleophilic Substitution Using Piperidin-1-yl Derivatives

- The key step is the nucleophilic attack of 3-(hydroxymethyl)piperidine on a trifluoro-substituted electrophilic ketone intermediate, such as 1,1,1-trifluoro-3-halopropan-2-one.

- The reaction is typically carried out in polar aprotic solvents like DMF or THF, with bases such as potassium carbonate to neutralize generated acids and promote substitution.

- Reaction temperatures range from room temperature to 60-130°C depending on reagent reactivity and solvent choice.

- The hydroxymethyl group may require protection (e.g., as a silyl ether) during the reaction to prevent side reactions, followed by deprotection.

Detailed Reaction Conditions and Yields

Note: The exact halogen precursor (e.g., chloro or iodo) influences reaction rate and yield.

Alternative Synthetic Approaches

- Reductive Amination: Condensation of 1,1,1-trifluoro-3-oxopropan-2-one with 3-(hydroxymethyl)piperidine followed by reduction to form the desired amine linkage. This method may require careful control of reducing agents to avoid over-reduction or side reactions.

- Carbamate Formation: Using carbamate intermediates derived from trifluoro-hydroxypropan-2-yl derivatives reacting with piperidine derivatives to form stable linkages.

Research Findings and Optimization

- The presence of the trifluoromethyl group imparts chemical stability but can reduce nucleophilicity of adjacent carbons, requiring optimized conditions for substitution reactions.

- Use of polar aprotic solvents such as DMF enhances nucleophilicity of the amine and facilitates substitution.

- Bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine (DIEA) serve dual roles: neutralizing acids and activating nucleophiles.

- Reaction temperature is critical; higher temperatures increase reaction rate but risk decomposition of sensitive hydroxymethyl groups.

- Protection strategies for the hydroxymethyl group improve overall yield and purity by minimizing side reactions during nucleophilic substitution.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting Material | 1,1,1-Trifluoro-3-halopropan-2-one | Halogen = Cl, Br, or I |

| Nucleophile | 3-(Hydroxymethyl)piperidine | Free amine or protected derivative |

| Solvent | DMF, THF, or NMP | Polar aprotic solvents preferred |

| Base | K2CO3, DIEA | Facilitates substitution |

| Temperature | 25–130 °C | Optimized for reactivity and stability |

| Reaction Time | 3–16 hours | Depends on temperature and reagents |

| Purification | Silica gel chromatography | Yields >50% typically |

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the ketone group may produce an alcohol.

Scientific Research Applications

1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can interact with specific sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

- 1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one (CAS 2092462-09-2) Molecular Formula: C8H12F3NO2 Key Difference: Lacks the hydroxymethyl group on the piperidine ring, reducing polarity and hydrogen-bonding capacity. Implications: Lower solubility in aqueous media compared to the hydroxymethyl analog .

- (S)-1,1,1-Trifluoro-3-((R)-3-(3-methoxyphenyl)piperidin-1-yl)propan-2-ol Molecular Formula: C16H21F3NO2 Key Difference: Contains a methoxyphenyl group instead of hydroxymethyl, introducing aromaticity and electron-donating effects. Implications: Enhanced binding to aromatic-rich biological targets (e.g., GPCRs) due to π-π stacking interactions .

Heterocyclic Replacements for Piperidine

- 1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one (CAS 71046-13-4) Molecular Formula: C9H8F3NO Key Difference: Pyridine ring replaces piperidine, introducing aromaticity and reducing basicity. Implications: Increased metabolic stability due to aromatic nitrogen but lower solubility at physiological pH .

1,1,1-Trifluoro-3-(thiophen-2-ylthio)propan-1-one

Aromatic vs. Aliphatic Substituents

1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one (CAS 22102-10-9)

1,1,1-Trifluoro-3-(hexylthio)propan-2-one

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Target Compound | C9H14F3NO2 | 237.21 | Trifluoromethyl, hydroxymethyl-piperidine | 1.8 | 12.5 (H2O) |

| 1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one | C8H12F3NO2 | 217.18 | Trifluoromethyl, hydroxy-piperidine | 1.5 | 8.2 (H2O) |

| 1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one | C9H8F3NO | 203.17 | Trifluoromethyl, pyridine | 2.1 | 5.6 (H2O) |

| 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one | C10H9F3O2 | 218.17 | Trifluoromethyl, methoxyphenyl | 2.4 | 3.9 (H2O) |

Key Research Findings

- Synthetic Accessibility : Piperidine-substituted trifluoromethyl ketones are typically synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of similar compounds using HOBt/TBTU coupling agents .

- Biological Relevance: Hydroxymethyl-piperidine derivatives exhibit improved solubility and target engagement in enzyme inhibition assays compared to non-polar analogs (e.g., alkylthio derivatives) .

- Stability: The trifluoromethyl group reduces keto-enol tautomerization, enhancing stability under physiological conditions compared to non-fluorinated ketones .

Biological Activity

1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one is a fluorinated compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, including improved potency and selectivity in various biological systems. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The molecular formula of 1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one is with a molar mass of 225.21 g/mol. The presence of the trifluoromethyl group significantly influences its chemical behavior, particularly in biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C9H14F3NO2 |

| Molar Mass | 225.21 g/mol |

| Density | 1.226 g/cm³ (predicted) |

| Boiling Point | 254.5 °C (predicted) |

| pKa | 14.94 (predicted) |

The compound's biological activity can be attributed to its interaction with various biological targets. Research indicates that fluorinated compounds often exhibit enhanced binding affinity to enzymes and receptors due to the electronegative nature of fluorine atoms, which can stabilize interactions through hydrogen bonding and other non-covalent interactions.

Inhibition Studies

Recent studies have focused on the compound's role as an inhibitor of specific enzymes such as pyruvate dehydrogenase kinase (PDHK). PDHK plays a critical role in metabolic regulation and has been implicated in cancer metabolism. Inhibition of this kinase can lead to altered metabolic pathways that may suppress tumor growth.

Case Study: PDHK Inhibition

A study demonstrated that derivatives of the compound exhibited significant inhibitory activity against PDHK, leading to increased pyruvate dehydrogenase activity and enhanced oxidative metabolism in cancer cells .

Efficacy in Cancer Models

In vitro studies have shown that 1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 15.0 |

These results indicate a promising potential for further development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively documented; however, preliminary studies suggest favorable absorption characteristics due to its lipophilicity imparted by the trifluoromethyl group. Further studies are necessary to elucidate its bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for 1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one?

- Methodology :

- Step 1 : Utilize peptide coupling reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with a tertiary amine base (e.g., NEt₃) to activate carboxylic acid intermediates for coupling with piperidine derivatives .

- Step 2 : Alternatively, employ nucleophilic substitution reactions between α-chloro ketones and cyclic amines (e.g., piperidine) under aqueous conditions at elevated temperatures (e.g., 53 K) to form the target compound .

- Purification : Distill under reduced pressure and crystallize over extended periods for high-purity yields .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- X-ray Crystallography : Use SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Hydrogen bonding interactions (e.g., O–H⋯N dimers) can be analyzed to understand supramolecular packing .

- Spectroscopic Analysis : Confirm the trifluoromethyl group via ¹⁹F NMR (δ ~ -70 ppm) and the piperidinyl moiety using ¹H NMR (δ 2.5–3.5 ppm for N–CH₂ protons) .

- Computational Chemistry : Perform DFT calculations to map electrostatic potential surfaces and assess electron-withdrawing effects of the trifluoromethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodology :

- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates or side products (e.g., Favorskii rearrangement byproducts when using α-chloro ketones) .

- DoE (Design of Experiments) : Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (amine:ketone) to minimize competing pathways. For example, excess piperidine (1.2 eq) may suppress dimerization .

- Controlled Crystallization : Use seed crystals or gradient cooling to improve reproducibility of crystalline products .

Q. How can the compound’s bioactivity be evaluated against neurological targets?

- Methodology :

- In Vitro Assays : Screen for interactions with neurotransmitter receptors (e.g., muscarinic acetylcholine receptors) using radioligand displacement assays. Compare binding affinities (IC₅₀) to reference standards like trihexyphenidyl derivatives .

- Biochemical Profiling : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, ΔH) with target proteins, such as Exportin-T homologs .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-HRMS to identify oxidation or demethylation metabolites .

Q. What computational approaches predict the compound’s reactivity in aqueous environments?

- Methodology :

- MD Simulations : Model solvation dynamics in explicit water to evaluate hydrolysis susceptibility of the ketone group. Calculate free energy barriers for nucleophilic attack at the carbonyl carbon .

- pKa Prediction : Use QM/MM methods (e.g., COSMO-RS) to estimate the acidity of the hydroxymethyl piperidinyl proton, which influences pH-dependent stability .

- Degradation Pathways : Simulate radical-mediated degradation (e.g., OH• attack) under oxidative conditions using Gaussian-based transition state modeling .

Methodological Considerations for Data Interpretation

- Contradictory Crystallographic Data : If hydrogen bonding motifs vary between batches, validate via IR spectroscopy (O–H stretch ~3200 cm⁻¹) and compare with single-crystal datasets from SHELXL-refined structures .

- Bioactivity Variability : Normalize assay results against internal controls (e.g., USP reference standards) to account for batch-to-batch purity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.